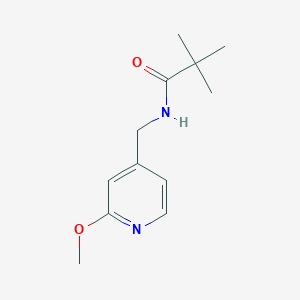
3,3-Dimethyl-1-((4-methyl-4h-1,2,4-triazol-3-yl)thio)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-((4-methyl-4h-1,2,4-triazol-3-yl)thio)butan-2-one is a chemical compound with the molecular formula C10H16N4OS It is a derivative of triazole, a five-membered heterocyclic compound containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-((4-methyl-4h-1,2,4-triazol-3-yl)thio)butan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with 4-methyl-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
3,3-Dimethyl-1-((4-methyl-4h-1,2,4-triazol-3-yl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
科学研究应用
3,3-Dimethyl-1-((4-methyl-4h-1,2,4-triazol-3-yl)thio)butan-2-one has several scientific research applications:
Agriculture: It is used as a plant growth regulator, promoting root development and influencing hormone levels in plants.
Pharmaceuticals: The compound is investigated for its potential antimicrobial and antifungal properties.
Materials Science: It is explored for use in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3,3-Dimethyl-1-((4-methyl-
属性
分子式 |
C9H15N3OS |
|---|---|
分子量 |
213.30 g/mol |
IUPAC 名称 |
3,3-dimethyl-1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butan-2-one |
InChI |
InChI=1S/C9H15N3OS/c1-9(2,3)7(13)5-14-8-11-10-6-12(8)4/h6H,5H2,1-4H3 |
InChI 键 |
ILIRKMIMCWQYGS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)CSC1=NN=CN1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


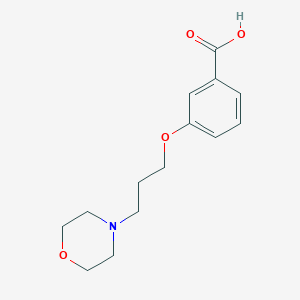
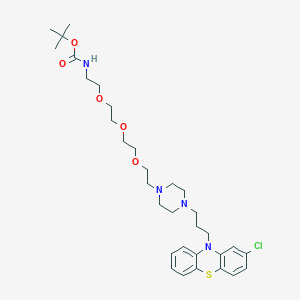
![2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14907009.png)
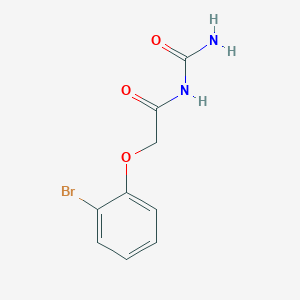
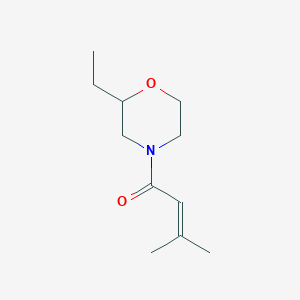
![Benzyl 4-oxohexahydropyrrolo[1,2-a]pyrimidine-1(2H)-carboxylate](/img/structure/B14907016.png)
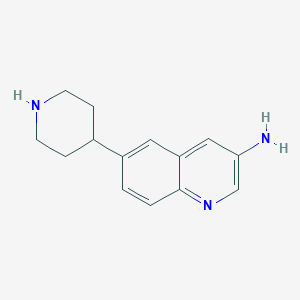
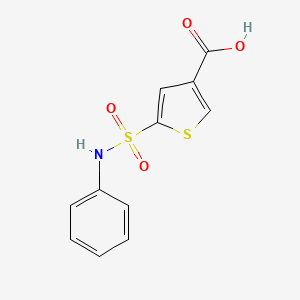
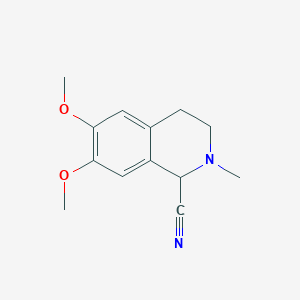

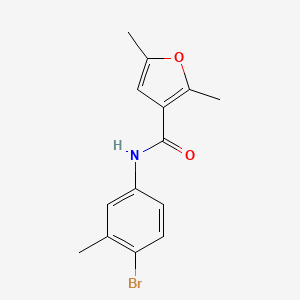
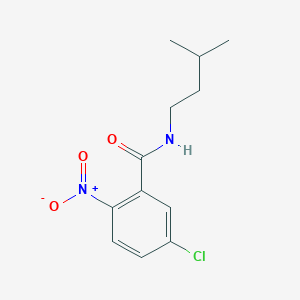
![(1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B14907068.png)
